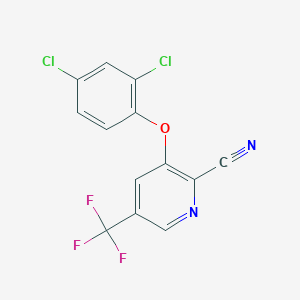

3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile

Vue d'ensemble

Description

The compound “3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic compound, and a dichlorophenoxy group, which is commonly found in certain herbicides . The trifluoromethyl group is a common substituent in organic chemistry known for its high electronegativity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a dichlorophenoxy group, and a trifluoromethyl group. The exact structure would depend on the positions of these groups on the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electronegative trifluoromethyl group and the electron-rich pyridine ring. The dichlorophenoxy group could potentially undergo reactions involving the cleavage of the carbon-chlorine bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the positions of the functional groups and the overall shape of the molecule would influence properties like solubility, melting point, boiling point, and stability .

Applications De Recherche Scientifique

Sorption and Environmental Behavior

- Sorption to Soil and Minerals : A comprehensive review by Werner, Garratt, and Pigott (2012) on 2,4-D and other phenoxy herbicides suggests that sorption can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides. This indicates a complex interaction between these herbicides and the soil matrix, possibly relevant to the environmental behavior of similar compounds (Werner, Garratt, & Pigott, 2012).

Transformation and Removal

- Transformation in Aquatic Environments : Muszyński, Brodowska, and Paszko (2019) reviewed the behavior of phenoxy acids in water, noting their high solubility and mobility. The study highlights the importance of microbial decomposition and advanced oxidation processes (AOPs) for the removal of such compounds from aquatic environments, suggesting pathways that might be applicable to related chemicals (Muszyński, Brodowska, & Paszko, 2019).

Catalysis and Synthesis Applications

- Hybrid Catalysts in Synthesis : The work by Parmar, Vala, and Patel (2023) on hybrid catalysts for the synthesis of pyranopyrimidine scaffolds demonstrates the versatility of certain catalysts in producing complex organic molecules. This review may hint at the potential for using similar compounds in catalytic processes or as intermediates in organic synthesis (Parmar, Vala, & Patel, 2023).

Environmental Pollution and Remediation

- Wastewater Treatment from Pesticide Industry : Goodwin, Carra, Campo, and Soares (2018) discuss treatment options for wastewater from the pesticide industry, which is relevant to understanding how compounds like "3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile" could be managed in industrial contexts. The study emphasizes the combination of biological and granular activated carbon processes for removing pesticides from wastewater (Goodwin et al., 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It shares structural similarities with 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D acts as a synthetic auxin, a type of plant growth hormone . It’s plausible that our compound might also interact with similar targets.

Mode of Action

But, drawing parallels with 2,4-D, it might induce uncontrolled growth in susceptible plants, leading to their eventual death . This is achieved through the compound’s interaction with auxin receptors, disrupting normal plant growth and development .

Biochemical Pathways

2,4-d, a structurally similar compound, is known to be metabolized by various microorganisms . For instance, the fungus Mortierella sp. metabolizes 2,4-D, producing several aromatic metabolites through processes like hydroxylation and dechlorination .

Pharmacokinetics

2,4-d, a structurally similar compound, has been studied in rat serum using high-performance liquid chromatography (hplc) method . This could potentially provide insights into the pharmacokinetics of our compound.

Result of Action

Based on its structural similarity to 2,4-d, it might cause uncontrolled growth and eventual death in susceptible plants .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in water represents a real risk for humans and animals . Furthermore, the indiscriminate use of similar pesticides has been associated with high polluting potential and grave environmental concerns .

Propriétés

IUPAC Name |

3-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Cl2F3N2O/c14-8-1-2-11(9(15)4-8)21-12-3-7(13(16,17)18)6-20-10(12)5-19/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDYNCLNTBFBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

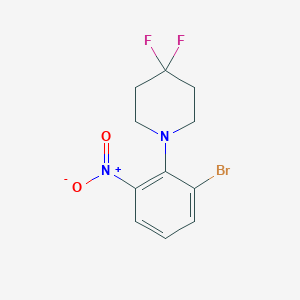

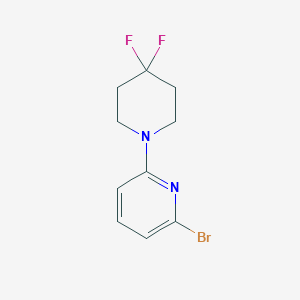

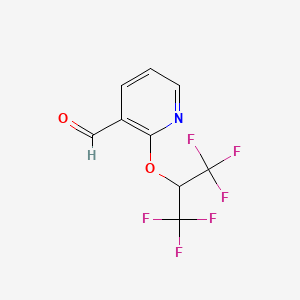

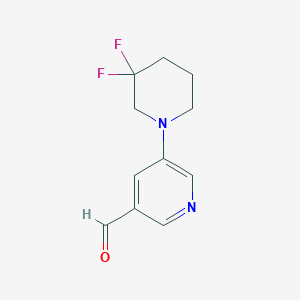

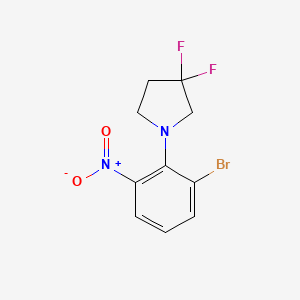

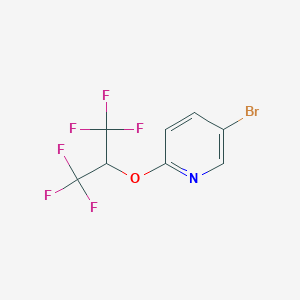

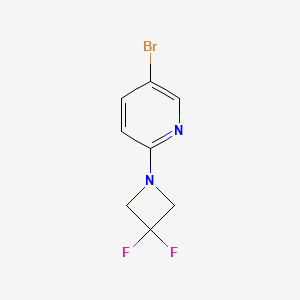

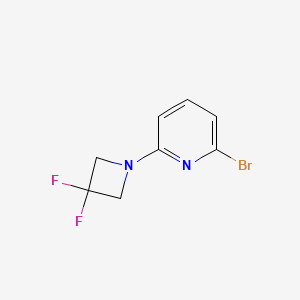

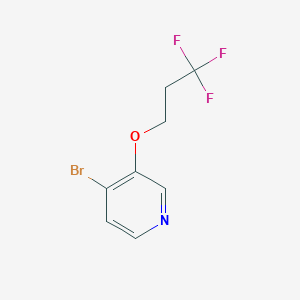

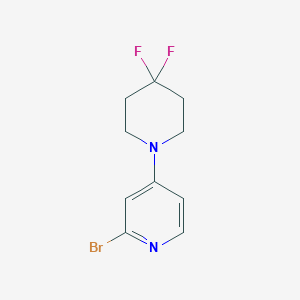

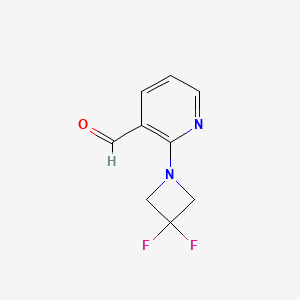

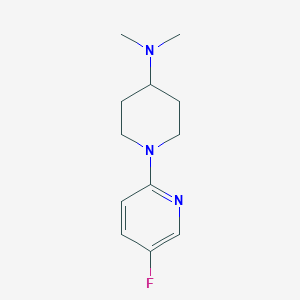

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.